molecular formula C12H5F5N2O B4765873 N-(pentafluorophenyl)isonicotinamide

N-(pentafluorophenyl)isonicotinamide

Cat. No.: B4765873
M. Wt: 288.17 g/mol
InChI Key: RWZZSLUZRLZRJW-UHFFFAOYSA-N
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Description

N-(Pentafluorophenyl)isonicotinamide is a fluorinated aromatic amide characterized by a pentafluorophenyl group attached to an isonicotinamide core. The isonicotinamide moiety consists of a pyridine ring with a carboxamide substituent at the 4-position, while the pentafluorophenyl group introduces strong electron-withdrawing effects due to the five fluorine atoms. Its structural features influence solubility, thermal stability, and reactivity, making it distinct from non-fluorinated or differently substituted analogs.

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F5N2O/c13-6-7(14)9(16)11(10(17)8(6)15)19-12(20)5-1-3-18-4-2-5/h1-4H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZZSLUZRLZRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)isonicotinamide typically involves the reaction of isonicotinic acid or its derivatives with pentafluorophenyl reagents. One common method is the reaction of isonicotinic acid with pentafluorophenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pentafluorophenyl)isonicotinamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions due to its electron-deficient nature.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like potassium carbonate, nucleophiles such as amines, and solvents like dimethyl sulfoxide (DMSO). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted isonicotinamides, while coupling reactions can produce more complex organic molecules.

Scientific Research Applications

N-(pentafluorophenyl)isonicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with electron-rich sites, while the isonicotinamide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Core Structure Variations
  • N-(Pentafluorophenyl)isonicotinamide : Pyridine-based core with a carboxamide group. The pentafluorophenyl group enhances electron deficiency, affecting intermolecular interactions and electronic properties.
  • 3-Chloro-N-phenyl-phthalimide (from ): Benzene-based phthalimide core with a single chlorine substituent. The phthalimide structure includes two carbonyl groups, enabling use in polyimide synthesis .
Substituent Effects
  • Fluorination vs. Chlorination: The pentafluorophenyl group in this compound provides stronger electron-withdrawing effects compared to the mono-chlorinated phenyl group in 3-chloro-N-phenyl-phthalimide. This difference may lead to higher thermal stability and altered solubility (e.g., increased hydrophobicity).

Physicochemical Properties (Hypothetical Data Table)

Property This compound 3-Chloro-N-phenyl-phthalimide N-Phenylisonicotinamide
Molecular Weight (g/mol) 303.2 271.7 214.2
LogP (Predicted) 3.5 2.8 1.2
Melting Point (°C) ~180–200 (estimated) 160–165 ~150–160 (estimated)
Solubility in DMSO High Moderate High
Electron-Withdrawing Effect Extreme (5×F) Moderate (1×Cl) None (plain phenyl)

Thermal and Stability Profiles

  • Thermal Stability : The pentafluorophenyl group likely increases thermal resistance compared to chlorinated analogs, as C-F bonds are stronger than C-Cl bonds.
  • Oxidative Stability : Fluorine’s inertness may reduce susceptibility to oxidation relative to chlorinated compounds, which can undergo dehalogenation under harsh conditions.

Q & A

Q. How can in vivo toxicity studies inform the therapeutic potential of this compound?

  • Protocol :
  • Rodent Models : Administer doses (10–100 mg/kg) via oral gavage; monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
  • Toxicokinetics : Plasma exposure (AUC024h_{0-24h}) and tissue distribution (e.g., brain penetration <5%) guide safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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